4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1255779-28-2) is a substituted pyrrolo[2,3-d]pyrimidine derivative characterized by a 2-furylmethyl group at position 7, methyl groups at positions 5 and 6, and a chlorine atom at position 2. Its molecular formula is C₁₂H₁₀ClN₃O, with a molar mass of 247.68 g/mol . The compound is of interest in medicinal chemistry due to the structural versatility of pyrrolo[2,3-d]pyrimidines, which are known to interact with kinases, receptors, and nucleic acid targets .
Properties
IUPAC Name |
4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMYVNTKCHMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545668 | |
| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103026-14-8 | |
| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Condensation of 2-Methyl-3,3-Dichloroacrylonitrile
2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in solvents like cyclohexane or acetonitrile under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV). Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Cyclohexane |
| Temperature | 20–40°C |
| Catalyst | Lewis acids (e.g., ZnCl₂) |
| Yield | 85–92% |
Step 2: Cyclization with Formamidine Salt
Compound IV undergoes cyclization with formamidine acetate in methanol under basic conditions (sodium methoxide). This one-pot reaction achieves both addition-condensation and HCl elimination:
| Condition | Detail |
|---|---|
| Solvent | Methanol |
| Base | Sodium methoxide |
| Temperature | 35–70°C |
| Reaction Time | 8–12 hours |
| Yield | 88–90% |
This method avoids toxic reagents like phosphorus oxychloride (POCl₃) in early stages, enhancing safety.
| Outcome | Value |
|---|---|
| Yield | 78–82% |
| Purity | ≥98% (HPLC) |
This method minimizes byproducts compared to traditional SN2 alkylation, which often requires harsh bases.
Dimethyl Group Incorporation
The 5,6-dimethyl groups are typically introduced during the core synthesis. In CN110386936B, 2-methyl-3,3-dichloroacrylonitrile inherently provides methyl groups at positions 5 and 6. Alternatives include:
Post-Cyclization Methylation
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Reagents : Methyl iodide, dimethyl sulfate.
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Conditions : LDA (Lithium Diisopropylamide) at −78°C in THF.
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Challenge : Over-methylation at N7 requires careful stoichiometry.
Regioselective Chlorination at Position 4
Chlorination is achieved using POCl₃, as detailed in Vulcanchem’s protocol:
Procedure
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Substrate : 7-(2-Furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
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Reagent : POCl₃ (excess) with catalytic DMF.
| Outcome | Value |
|---|---|
| Yield | 91–94% |
| Selectivity | >99% for C4 position |
Mechanistic studies suggest DMF activates POCl₃ via Vilsmeier-Haack complex formation, directing electrophilic attack to C4.
Alternative Synthetic Routes
Route A: One-Pot Furylmethylation-Chlorination
A modified approach combines alkylation and chlorination:
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React 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine with 2-furylmethyl bromide.
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Add POCl₃ directly post-alkylation, avoiding intermediate isolation.
| Advantage | Disadvantage |
|---|---|
| Reduced steps | Lower yield (72–75%) |
Route B: Palladium-Catalyzed Coupling
| Outcome | Value |
|---|---|
| Yield | 68–70% |
Analytical and Optimization Data
Comparative Yields Across Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the chloro group or the furyl ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the furylmethyl group.
Reduction Products: Reduced derivatives of the chloro group or furyl ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has shown potential as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance its bioactivity against various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
Biological Research
This compound is utilized in proteomics research due to its ability to bind specific proteins or enzymes, facilitating the study of protein interactions and functions.
- Enzyme Inhibition : Research has demonstrated that it can act as an inhibitor for specific kinases, which are critical in various signaling pathways. This property makes it a valuable tool for studying kinase-related diseases such as cancer and diabetes.
Material Science
The unique chemical structure of this compound also lends itself to applications in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its incorporation can lead to materials with improved stability and functionality.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase.
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of a specific kinase involved in inflammatory responses. The compound was shown to inhibit the kinase activity with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 3: Material Enhancement
In a collaborative project between chemists and material scientists, the incorporation of this compound into a polymer matrix resulted in materials that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for developing more resilient materials for industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural differences between the target compound and its analogs include:
| Compound | Substituents | Key Properties |
|---|---|---|
| Target compound (CAS 1255779-28-2) | 7-(2-Furylmethyl), 5,6-dimethyl, 4-Cl | Enhanced lipophilicity due to methyl groups; furan introduces oxygen heterocycle |
| 34a (CAS 289.0487) | 7-(4-Nitrobenzyl), 4-Cl | Electron-withdrawing nitro group enhances reactivity for further functionalization |
| 34h (CAS 312.0510) | 7-(3-Trifluoromethylbenzyl), 4-Cl | Fluorine atoms improve metabolic stability and binding affinity |
| 7-Benzyl derivative (CAS 244.0636) | 7-Benzyl, 4-Cl | Simple hydrophobic substituent; baseline for SAR studies |
The 5,6-dimethyl substitution in the target compound distinguishes it from most analogs, which lack methyl groups at these positions. This modification may sterically hinder interactions at the pyrrole ring while increasing membrane permeability .
Kinase Inhibition
- Benzyl-substituted analogs : Compounds like N4-(4-chlorophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (18) exhibited potent inhibition of receptor tyrosine kinases (IC₅₀ = 12–45 nM) .
- Nitro/trifluoromethyl analogs : 34a and 34h showed antiviral activity against Zika virus (EC₅₀ = 0.8–2.1 µM), attributed to their electron-deficient substituents enhancing target binding .
Antiviral Activity
Key Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | Target Compound | 34a | 34h | 7-Benzyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 247.68 | 289.05 | 312.05 | 244.06 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 | 2.9 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.05 | 0.10 |
Biological Activity
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrrolo[2,3-d]pyrimidine derivative exhibits various pharmacological properties that warrant detailed exploration.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 0 (not provided in the source)
- CAS Number : 103026-14-8
Biological Activity Overview
The biological activities of this compound primarily stem from its structural characteristics, which allow it to interact with various biological targets. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines often exhibit antioxidant properties and may act as anti-inflammatory agents.
Table 1: Summary of Biological Activities
The compound's mechanism of action appears to involve several pathways:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo.
- Inflammation Modulation : In preclinical studies, it has demonstrated the ability to modulate inflammatory cytokines, suggesting a role in inflammatory pathways.
- DNA Repair Mechanism : The compound has shown a positive response in unscheduled DNA synthesis assays, indicating potential involvement in DNA repair processes following oxidative damage.
Case Studies
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Preclinical Evaluation of Antioxidant Properties
- A study evaluated the antioxidant capacity of this compound using various models of oxidative stress. Results indicated a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) in treated groups compared to controls.
-
Anti-inflammatory Effects in Animal Models
- In a controlled study involving animal models of lung inflammation, the compound demonstrated a marked reduction in inflammatory cell infiltration and cytokine levels (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have expanded on the biological profile of this compound:
- Bioactivation Studies : Research indicated that the compound undergoes metabolic activation leading to reactive intermediates that may contribute to its biological effects. The presence of cytochrome P450 enzymes was critical for this bioactivation process, enhancing its efficacy as an antioxidant and anti-inflammatory agent .
- Amination Reactions : Investigations into the chemical reactivity of this compound revealed that it can undergo amination reactions effectively under acidic conditions, which may lead to the formation of new derivatives with enhanced biological activity .
Q & A
Basic Research Questions
Q. What synthetic protocols are optimal for preparing 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-pyrrolo[2,3-d]pyrimidine precursors with 2-furylmethyl groups. Key steps include:
- Chlorination : Using POCl₃ under reflux with catalysts like N,N-dimethylaniline (yields ~33%) .
- Substitution : Reacting with 2-furylmethylamine in isopropanol/HCl (reflux for 4–12 h) .
- Large-scale synthesis : Dakin-West reaction and Dimroth rearrangement for efficient cyclization (77–93% yields) .
- Optimization : Adjusting stoichiometry, solvent polarity, and reaction time improves purity and yield.
Q. Which analytical techniques confirm structural identity and purity, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze splitting patterns (e.g., C5-CH singlet at δ 5.95 , aromatic protons in furyl group ).
- HRMS : Validate molecular formula (e.g., [M+H]+ accuracy within 0.3 ppm ).
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation ).
- Melting points : Sharp ranges (e.g., 210–224°C) indicate purity .
Q. What purification methods effectively isolate the compound from complex mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradients like 2% MeOH/CHCl₃ to separate polar byproducts .
- Recrystallization : Methanol, chloroform, or hexanes-ethyl acetate mixtures yield high-purity solids .
- Silica gel plug : Pre-adsorption of crude product reduces column load and improves resolution .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies evaluate substituent effects on kinase inhibition?
- Methodological Answer :
- Systematic substitution : Modify positions 4 (Cl), 5/6 (Me), and 7 (furylmethyl) to assess kinase selectivity (e.g., EGFR, VEGFR2) .
- Biological assays : Measure IC₅₀ in enzyme inhibition assays (e.g., radiometric ADP-Glo™ kinase assays) .
- Molecular modeling : Compare binding poses of analogs using docking software (AutoDock) to identify critical interactions .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Cell permeability : Assess using Caco-2 monolayers or PAMPA to rule out false negatives from poor uptake .
- Control experiments : Test for compound aggregation or fluorescence interference in high-throughput screens .
Q. Which computational approaches predict binding modes to tyrosine kinases, and how do dynamics simulations enhance predictions?
- Methodological Answer :
- Docking : Use Glide or AutoDock to model interactions with EGFR’s ATP-binding pocket (validate with mutagenesis) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydration effects .
- Free-energy calculations : MM-GBSA quantifies contributions of furylmethyl hydrophobic interactions .
Q. How does the 2-furylmethyl group at position 7 influence metabolic stability compared to alkyl/aryl analogs?
- Methodological Answer :
- Liver microsome assays : Compare t₁/₂ of furylmethyl vs. phenyl or methyl analogs; furyl’s aromaticity reduces CYP450-mediated oxidation .
- Permeability : LogP calculations (e.g., SwissADME) show furyl improves solubility vs. hydrophobic alkyl chains .
- Metabolite profiling : LC-MS identifies oxidative metabolites (e.g., furan ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
